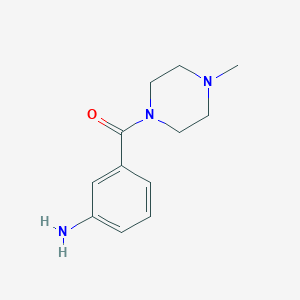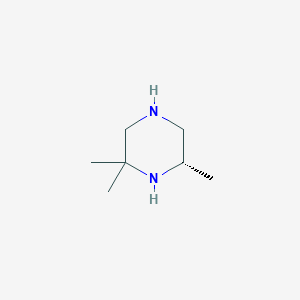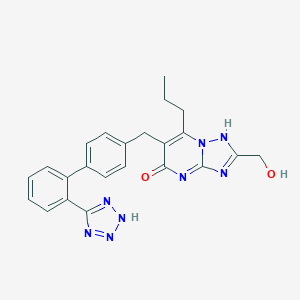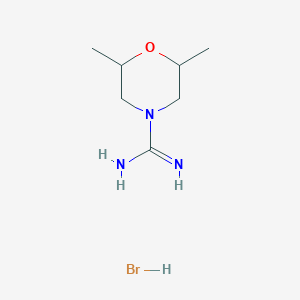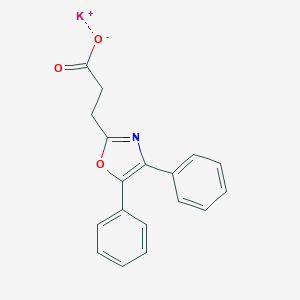
Oxaprozin Potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaprozin Potassium is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with various medical conditions. It is also known by its brand name Daypro. Oxaprozin Potassium is a derivative of propionic acid and belongs to the class of drugs known as arylpropionic acid derivatives.
Applications De Recherche Scientifique
1. Pharmacological Properties
Oxaprozin Potassium, a member of the propionic acid group of non-steroidal anti-inflammatory drugs (NSAIDs), exhibits anti-inflammatory, analgesic, and antipyretic properties. It functions by reversibly and competitively inhibiting cyclooxygenases (COX), which blocks the conversion of arachidonic acid to pro-inflammatory prostaglandins, thus reducing pain, inflammation, and fever (Definitions, 2020).
2. Role in Inflammation and Pain Management
Oxaprozin is effective in various models of inflammation, pain, and pyrexia. It has shown effectiveness and tolerability in managing adult rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and other soft tissue disorders. Its strong analgesic qualities make it particularly useful in painful musculoskeletal conditions, such as periarthritis of the shoulder, due to its action on COX-1 and COX-2 isoenzymes and other mechanisms like inhibition of NF-κB and modulation of the endogenous cannabinoid system (Kean, 2004).
3. Development of Novel Solid Forms
In a study to improve Oxaprozin's physicochemical properties, novel solid forms were identified, including cocrystals and molecular salts with other drugs. These new formulations, like the drug-drug salt with salbutamol, offer potential for controlled release formulations and development of combination drug therapy for treating inflammation associated with asthma (Aitipamula et al., 2016).
4. Analytical Methods for Estimation
Various analytical methods have been developed for estimating Oxaprozin, which is crucial for its clinical use and further research. These methods are important for accurately determining its concentration in various formulations and biological samples (Boovizhikannan et al., 2022).
5. Development as a Prodrug
To mitigate gastrointestinal complications associated with Oxaprozin's chronic use, it has been modified into a prodrug form using dextran as a carrier. This prodrug shows significant analgesic, antipyretic, and anti-inflammatory activities while reducing the ulcer index and being devoid of antigenicity, thus presenting a safer oral NSAID option (Peesa et al., 2018).
6. Pharmacodynamic and Pharmacokinetic Properties
Oxaprozin's pharmacodynamic actions in arthritic joints may involve inhibiting the release of pro-inflammatory cytokines and a high rate of drug uptake into inflamed joints. Its analgesic effects may be enhanced by the release of albumin-bound tryptophan, activating serotonergic pathways of pain suppression. Additionally, it shows minimal pharmacokinetic interactions with commonly co-prescribed drugs and pathophysiological metal ions, which is significant given its long plasma elimination half-life (Rainsford et al., 2002).
Propriétés
Numéro CAS |
174064-08-5 |
|---|---|
Nom du produit |
Oxaprozin Potassium |
Formule moléculaire |
C18H14KNO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate |
InChI |
InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1 |
Clé InChI |
QTAQWNSMRSLSCG-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+] |
Autres numéros CAS |
174064-08-5 |
Synonymes |
Oxaprozin, potassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)


![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)


